Amcasertib Clinical Differentiation: Disease Control Rate and Survival Outcomes in Hepatocellular Carcinoma Phase Ib/II Trial
In a phase Ib/II clinical trial (BBI608-503-103HCC) evaluating both amcasertib and napabucasin in combination with sorafenib for advanced hepatocellular carcinoma, amcasertib demonstrated a disease control rate (DCR) of 61% (8/13 evaluable patients), median progression-free survival (PFS) of 3.4 months, and median overall survival (OS) of 5.1 months . In contrast, napabucasin plus sorafenib in the same trial population yielded a DCR of 64%, median PFS of 7.5 months, and median OS of 19.2 months . These distinct clinical profiles underscore that amcasertib and napabucasin are not clinically interchangeable despite both being cancer stemness inhibitors.
| Evidence Dimension | Clinical efficacy in advanced HCC (Phase Ib/II) |
|---|---|
| Target Compound Data | Amcasertib (100 or 200 mg QD) + sorafenib: DCR = 61%, median PFS = 3.4 months, median OS = 5.1 months |
| Comparator Or Baseline | Napabucasin (160 or 240 mg BID) + sorafenib: DCR = 64%, median PFS = 7.5 months, median OS = 19.2 months |
| Quantified Difference | ΔPFS = 4.1 months (napabucasin longer); ΔOS = 14.1 months (napabucasin longer); DCR similar (61% vs 64%) |
| Conditions | Phase Ib/II open-label, multi-center trial; advanced HCC patients with no prior systemic chemotherapy; n=13 amcasertib arm, n=14 napabucasin arm |
Why This Matters
This head-to-head clinical data in the same trial population provides direct evidence that amcasertib and napabucasin produce non-interchangeable outcomes, guiding compound selection for HCC research programs.
